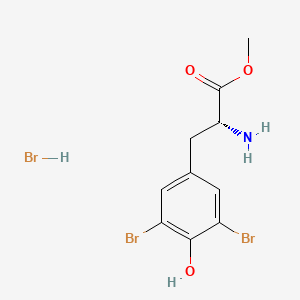
Methyl (R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methyl ester group, an amino group, and a dibromo-hydroxyphenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide typically involves the following steps:
Bromination: The starting material, 4-hydroxyphenylalanine, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Esterification: The carboxylic acid group of the brominated product is then esterified using methanol and a suitable acid catalyst to form the methyl ester.
Amination: The esterified product is subjected to amination to introduce the amino group at the alpha position relative to the carboxyl group.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient bromination and esterification.
Purification Techniques: Such as recrystallization and chromatography to obtain high-purity products.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The dibromo groups can be reduced to form mono-bromo or non-bromo derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Mono-bromo or non-bromo derivatives.
Substitution: Various substituted phenylalanine derivatives.
Applications De Recherche Scientifique
Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways Involved: The exact pathways depend on the specific biological context but may include oxidative stress response and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-4-hydroxyphenylalanine: Similar structure but lacks the methyl ester group.
3,5-Dibromo-4-hydroxyphenylacetic acid: Similar structure but with an acetic acid group instead of the amino group.
3,5-Dibromo-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group.
Uniqueness
Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Propriétés
Formule moléculaire |
C10H12Br3NO3 |
|---|---|
Poids moléculaire |
433.92 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrobromide |
InChI |
InChI=1S/C10H11Br2NO3.BrH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H/t8-;/m1./s1 |
Clé InChI |
GUTXVNXIZDDAKC-DDWIOCJRSA-N |
SMILES isomérique |
COC(=O)[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)N.Br |
SMILES canonique |
COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


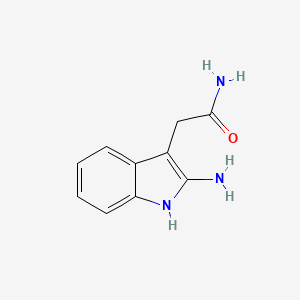
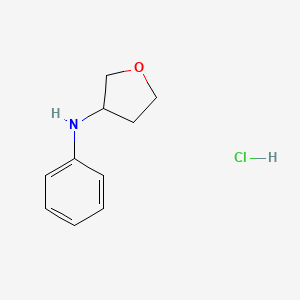
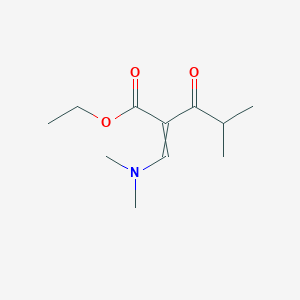
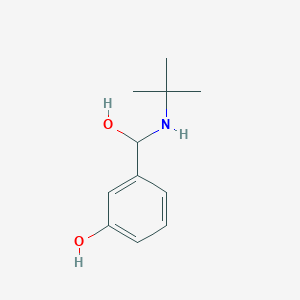


![[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid](/img/structure/B15061032.png)

![6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061039.png)
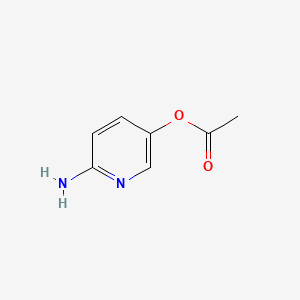
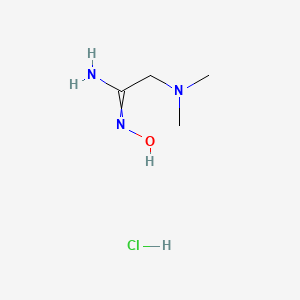

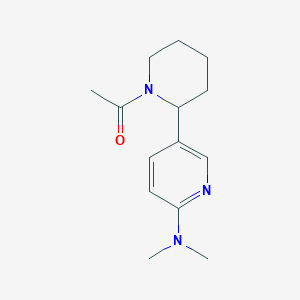
![3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B15061067.png)
